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2,4-Bis(aminomethyl)phenol

Cat. No.: B13177577
M. Wt: 152.19 g/mol
InChI Key: KOJDLFFRWKSEAS-UHFFFAOYSA-N
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Description

Historical Context and Structural Significance of Bis(aminomethyl)phenols

The study of aminomethyl derivatives of phenols, broadly known as Mannich bases, has a rich history in organic chemistry. tandfonline.com The synthesis of N,N-Bis-(hydroxybenzyl)-amines from phenols, formaldehyde (B43269), and primary amines was reported as early as 1952, laying the groundwork for this class of compounds. acs.org Bis(aminomethyl)phenols are a specific subclass of these derivatives, characterized by the presence of two aminomethyl groups attached to a phenol (B47542) ring.

The structural significance of these compounds lies in the strategic placement of functional groups. The phenolic hydroxyl group can participate in hydrogen bonding and act as a proton donor, while the aminomethyl groups provide basic sites and nucleophilic character. evitachem.com This combination of acidic and basic functionalities within the same molecule allows for a wide range of chemical modifications and interactions. The relative positions of these groups on the aromatic ring also play a crucial role in determining the molecule's conformation and its ability to coordinate with other chemical species, such as metal ions. ontosight.aiontosight.ai

Multidisciplinary Research Prospects of 2,4-Bis(aminomethyl)phenol

The unique structural attributes of this compound have opened up avenues for its application in diverse areas of research. Its ability to act as a ligand for metal ions has led to the synthesis of various metal complexes. rsc.org These complexes are being investigated for their catalytic activity in a range of organic transformations.

In the realm of materials science, this compound and its derivatives are being explored as building blocks for the creation of new polymers and thermosets. For instance, bio-based amines derived from natural phenols are being used to develop high-performance epoxy thermosets. rsc.org The incorporation of the aminomethylphenol moiety can introduce desirable properties such as improved thermal stability and mechanical strength to the resulting materials.

Furthermore, the presence of reactive amine and hydroxyl groups makes this compound a valuable intermediate in the synthesis of more complex molecules with potential biological activity. evitachem.comresearchgate.net Research has shown that aminomethyl derivatives of various phenolic compounds exhibit a range of biological effects, indicating the potential for developing new therapeutic agents. researchgate.netresearchgate.net The ability to functionalize both the amine and hydroxyl groups allows for the fine-tuning of the molecule's properties to target specific biological pathways.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol bldpharm.com
CAS Number 1243479-86-8 bldpharm.com
SMILES Code OC1=CC=C(CN)C=C1CN bldpharm.com

This data is provided for informational purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B13177577 2,4-Bis(aminomethyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2,4-bis(aminomethyl)phenol

InChI

InChI=1S/C8H12N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H,4-5,9-10H2

InChI Key

KOJDLFFRWKSEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)CN)O

Origin of Product

United States

Synthetic Methodologies for 2,4 Bis Aminomethyl Phenol and Its Chemical Derivatives

Established Synthetic Pathways for 2,4-Bis(aminomethyl)phenol

The primary methods for synthesizing this compound involve the Mannich reaction and reductive amination strategies. These classic organic reactions provide reliable routes to the target molecule.

Mannich Reaction Approaches

The Mannich reaction is a prominent method for the aminomethylation of phenols. acs.org This one-pot, three-component reaction typically involves a phenol (B47542), formaldehyde (B43269), and a primary or secondary amine. beilstein-journals.orgnih.gov In the context of synthesizing this compound, phenol is reacted with formaldehyde and ammonia (B1221849) or a suitable amine. The reaction proceeds through the formation of an imminium ion from formaldehyde and the amine, which then acts as an electrophile and attacks the electron-rich phenol ring at the ortho and para positions. acs.org

The mechanism involves the electrophilic substitution of the phenol at the positions activated by the hydroxyl group. acs.org The reaction conditions, such as the stoichiometry of the reactants and the choice of catalyst, can be optimized to favor the formation of the desired 2,4-disubstituted product over mono-substituted or other isomers. acs.orgnih.gov Various catalysts have been explored to improve the efficiency and selectivity of the Mannich reaction, including both acid and base catalysts. beilstein-journals.org

A notable example is the synthesis of 2,4-bis(dimethylaminomethyl)-6-methoxyphenol from guaiacol, a lignin (B12514952) derivative, which demonstrates a one-step Mannich reaction. rsc.orgrsc.org This highlights the adaptability of the Mannich reaction for producing structurally related compounds.

Reductive Amination Strategies

Reductive amination offers an alternative pathway to this compound. This method typically starts with a corresponding dialdehyde (B1249045) or diketone precursor, which is then reacted with an amine in the presence of a reducing agent. For the synthesis of this compound, a suitable starting material would be 4-hydroxyisophthalaldehyde.

The process involves two key steps: the formation of a Schiff base or enamine intermediate from the reaction of the carbonyl group with the amine, followed by the reduction of this intermediate to the desired amine. evitachem.com A variety of reducing agents can be employed, including sodium borohydride (B1222165) and catalytic hydrogenation. evitachem.comorganic-chemistry.org The choice of reducing agent and reaction conditions is crucial for achieving high yields and preventing side reactions.

For instance, the direct reductive amination of 2,5-diformylfuran to 2,5-bis(aminomethyl)furan (B21128) using ammonia and a Nickel-Raney catalyst has been demonstrated, showcasing the potential of this strategy for creating diamine compounds from dialdehydes. scirp.org A similar approach could be adapted for the synthesis of this compound from the appropriate phenolic dialdehyde.

Synthesis of Structurally Modified this compound Analogs

The versatility of the this compound scaffold allows for further chemical modifications at both the phenolic core and the aminomethyl side chains, leading to a diverse range of analogs with tailored properties.

Functionalization at the Phenolic Core

The phenolic hydroxyl group and the aromatic ring of this compound are key sites for functionalization. The hydroxyl group can undergo various reactions, such as etherification and esterification, to introduce different functional groups. nih.gov These modifications can alter the solubility, reactivity, and electronic properties of the molecule.

Furthermore, the aromatic ring itself can be subject to electrophilic substitution reactions, allowing for the introduction of additional substituents. evitachem.com The directing effect of the hydroxyl and aminomethyl groups will influence the position of substitution. Methodologies for the direct C-H functionalization of phenols are becoming increasingly sophisticated, offering precise control over the introduction of new functionalities. mdpi.comresearchgate.net

Table 1: Examples of Functionalization Reactions at the Phenolic Core

Reaction Type Reagent/Catalyst Product Type Reference
Etherification Alkyl halide, Base Phenolic ether nih.gov
Esterification Acyl chloride, Base Phenolic ester nih.gov
Nitration Nitrating agent Nitrophenol derivative nih.gov
Friedel-Crafts Alkylation Alkylating agent, Lewis acid Alkylated phenol rsc.org

Derivatization of Aminomethyl Moieties

The primary amino groups of the aminomethyl side chains are highly reactive and provide numerous opportunities for derivatization. These groups can readily undergo reactions such as N-alkylation, N-acylation, and the formation of Schiff bases. researchgate.net

For example, reaction with aldehydes or ketones leads to the corresponding imines, which can be further reduced to secondary amines. Acylation with acyl chlorides or anhydrides yields amides. These modifications can introduce a wide array of functional groups, significantly expanding the chemical space of this compound derivatives. The Gabriel synthesis, a well-established method for forming primary amines, can also be conceptually reversed to derivatize the amino groups. researchgate.net

Table 2: Examples of Derivatization Reactions of Aminomethyl Moieties

Reaction Type Reagent Product Type Reference
N-Alkylation Alkyl halide Secondary/Tertiary amine organic-chemistry.org
N-Acylation Acyl chloride/Anhydride Amide researchgate.net
Reductive Amination Aldehyde/Ketone, Reducing agent Secondary amine organic-chemistry.org
Schiff Base Formation Aldehyde/Ketone Imine evitachem.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. In the context of synthesizing this compound and its derivatives, several green chemistry principles can be applied.

The use of bio-based feedstocks is a key aspect of green chemistry. rsc.org For instance, lignin, a major component of biomass, is a renewable source of aromatic compounds like vanillin (B372448) and guaiacol, which can be used as starting materials for the synthesis of phenolic amines. rsc.orgrsc.org This approach reduces the reliance on petrochemical resources.

Furthermore, the development of catalytic processes that operate under milder conditions with high atom economy is crucial. nih.gov This includes the use of reusable catalysts and the minimization of waste generation. nih.govias.ac.in Solvent selection is another important consideration, with a focus on using greener solvents or even solvent-free reaction conditions to reduce the environmental impact. nih.gov One-pot reactions, where multiple synthetic steps are carried out in a single reactor, also contribute to a more sustainable process by reducing the need for intermediate purification steps and minimizing solvent usage. ias.ac.in

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comscielo.org.mx This approach has been successfully applied to the synthesis of complex derivatives of aminophenols.

A notable example is the synthesis of phenolic bis-Mannich bases, specifically 1-[3,5-bis-aminomethyl-4-hydroxyphenyl]-3-(4-halogenophenyl)-2-propen-1-ones. tandfonline.com These compounds are derivatives where the aminomethyl groups are introduced at the 3 and 5 positions of a 4-hydroxyphenyl core structure, which is closely related to the this compound scaffold. The synthesis is conducted in a microwave reactor and involves the reaction of a suitable chalcone (B49325) with an appropriate amine and paraformaldehyde in acetonitrile (B52724). tandfonline.com

The general procedure involves pre-heating the amine and paraformaldehyde in acetonitrile at 80°C under microwave irradiation. Subsequently, a solution of the corresponding chalcone is added, and the mixture is further heated to 120°C. tandfonline.com This method has been used to prepare a series of derivatives with different amines, such as piperidine, morpholine, and N-methylpiperazine, and various halogens on the phenyl ring. tandfonline.com

EntryAmineHalogen on Phenyl RingReaction Time (Microwave)
1aPiperidineFluorine40 min
1bMorpholineFluorine40 min
1cN-methylpiperazineFluorine40 min
2aPiperidineChlorine40 min
2bMorpholineChlorine40 min
2cN-methylpiperazineChlorine40 min
3aPiperidineBromine40 min
3bMorpholineBromine40 min
3cN-methylpiperazineBromine40 min
Table 1: Examples of 1-[3,5-bis-aminomethyl-4-hydroxyphenyl]-3-(4-halogenophenyl)-2-propen-1-one derivatives synthesized via microwave irradiation. Data sourced from tandfonline.com.

This microwave-assisted approach provides a rapid and efficient route to these complex phenolic Mannich bases. tandfonline.com The use of microwave energy significantly reduces the reaction time compared to conventional heating methods. uokerbala.edu.iq

Catalyst-Free or Environmentally Benign Methods

The development of synthetic methods that are catalyst-free or utilize environmentally benign reagents and conditions is a cornerstone of green chemistry. rsc.org Such approaches have been explored for the synthesis of aminomethylphenol derivatives, aiming to reduce waste and avoid the use of toxic catalysts.

One such environmentally friendly approach is the one-step synthesis of 2,4-bis(dimethylaminomethyl)-6-methoxyphenol from guaiacol, a bio-based feedstock derived from lignin. rsc.orgrsc.org This reaction utilizes dimethylamine (B145610) and paraformaldehyde and proceeds efficiently without the need for an external catalyst, offering a sustainable pathway to this aminomethylphenol derivative. rsc.org

Another significant catalyst-free method is the Petasis borono-Mannich (PBM) reaction. This three-component reaction of a salicylaldehyde, a secondary amine, and a phenylboronic acid can be carried out under catalyst-free conditions in an environmentally friendly solvent like cyclopentyl methyl ether (CPME) at 80°C. scielo.org.mxresearchgate.net This method has been successfully used to synthesize a variety of aminomethylphenol derivatives in high yields. researchgate.net The protocol is noted for its broad substrate applicability and clean reaction profiles. researchgate.net

Aldehyde ComponentAmine ComponentBoronic Acid ComponentSolventTemperatureYield
Salicylaldehyde1,2,3,4-TetrahydroisoquinolinePhenylboronic acidCPME80°CHigh
5-BromosalicylaldehydeVarious secondary aminesVarious arylboronic acidsCPME80°CHigh
Table 2: Catalyst-free synthesis of aminomethylphenol derivatives via the Petasis borono-Mannich reaction. Data sourced from researchgate.net.

Furthermore, a solvent-free approach for the synthesis of 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives has been developed. nih.gov This method involves the reaction of a phenol, 2-aminopyridine, and a benzaldehyde (B42025) at 80°C without any solvent or catalyst. nih.gov The reaction is operationally simple, proceeds quickly, and avoids the use of volatile organic solvents, aligning with the principles of green chemistry. nih.gov The products are obtained in good to high yields with an easy work-up procedure. nih.gov

Phenol ComponentAldehyde ComponentReaction TimeYield Range
PhenolBenzaldehyde30-120 min40-97%
Various substituted phenolsVarious substituted benzaldehydes30-120 min40-97%
Table 3: Solvent-free synthesis of 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives. Data sourced from nih.gov.

These catalyst-free and environmentally benign methods represent significant progress in the sustainable synthesis of aminomethylphenol derivatives, offering efficient and cleaner alternatives to traditional synthetic routes.

Advanced Spectroscopic and Structural Elucidation of 2,4 Bis Aminomethyl Phenol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of 2,4-bis(aminomethyl)phenol.

Proton NMR (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of its hydrogen atoms. The aromatic protons typically appear in the range of δ 6.54–7.92 ppm. The signals corresponding to the aminomethyl (-CH₂NH₂) protons are also readily identifiable. The integration of these signals confirms the number of protons in each unique environment within the molecule. Furthermore, downfield shifts, sometimes observed between δ 10.8–11.0 ppm, can indicate hydrogen bonding interactions between the hydroxyl (-OH) and amino (-NH) groups.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

Proton Type Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration
Aromatic-H 6.54–7.92 Multiplet - 3H
-CH₂- (aminomethyl) ~4.0 Singlet/Multiplet - 4H
-NH₂ Variable Broad Singlet - 4H
-OH Variable Broad Singlet - 1H
Hydrogen-bonded OH/NH 10.8–11.0 Broad Singlet - -

Note: Exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the number of distinct carbon environments in this compound. The aromatic carbons exhibit signals in the downfield region of the spectrum, typically between δ 126.54–127.38 ppm, influenced by π-conjugation and inductive effects from the substituents. The carbon atom of the aminomethyl group (-CH₂NH₂) also gives a characteristic signal in the aliphatic region. The carbon attached to the hydroxyl group (C-OH) is also clearly distinguishable.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Type Chemical Shift (δ ppm)
Aromatic C-H 115.0 - 130.0
Aromatic C-OH ~155.0
Aromatic C-CH₂NH₂ 125.0 - 140.0
-CH₂- (aminomethyl) ~45.0

Note: Specific chemical shifts are influenced by the solvent and substitution pattern.

Two-Dimensional NMR Techniques

To definitively assign the complex NMR spectra of this compound and its derivatives, two-dimensional (2D) NMR techniques are employed. escholarship.orgwalisongo.ac.id Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, helping to identify adjacent protons within the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These advanced methods are crucial for unambiguously assigning the quaternary carbons and distinguishing between isomers. walisongo.ac.id

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in this compound and their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its defining functional groups. A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, which can be attributed to the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching vibrations of the primary amino groups. The presence of aromatic C-H stretching vibrations is indicated by peaks around 3000-3100 cm⁻¹. Bending vibrations for the aminomethyl groups and aromatic C-C stretching vibrations also appear in the fingerprint region of the spectrum. researchgate.netirdg.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (Phenolic) 3200 - 3400 Broad, Strong
N-H Stretch (Amino) 3200 - 3400 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Medium
C=C Aromatic Ring Stretch 1450 - 1600 Medium-Strong
O-H Bend 1330 - 1440 Medium
C-N Stretch 1000 - 1250 Medium
C-O Stretch (Phenolic) 1180 - 1260 Strong

Raman Spectroscopy

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. renishaw.com The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes. nih.gov The C-C stretching vibrations within the phenyl ring are also Raman active. researchgate.net While O-H and N-H stretching vibrations are typically weaker in Raman spectra compared to FT-IR, they can still be observed. The technique is highly sensitive to the molecular structure and can be used to probe subtle changes in the molecular environment. renishaw.com

Table 4: Expected Raman Shifts for this compound

Vibrational Mode Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing ~1000 Strong
Aromatic C-H Stretch 3000 - 3100 Medium
C=C Aromatic Ring Stretch 1580 - 1620 Strong
C-C Stretch 800 - 1200 Medium
C-O Stretch 1230 - 1280 Medium

Note: Raman intensities can be influenced by factors such as laser excitation wavelength and molecular orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For derivatives of aminophenols, HRMS with an electrospray ionization (ESI) source and a time-of-flight (TOF) mass analyzer is a common setup. nih.govacs.org The high resolution of this method validates the molecular formula by comparing the observed mass with the calculated mass, often for the protonated molecule [M+H]⁺. nih.gov For instance, in the analysis of related phenolic compounds, HRMS (ESI) has been used to confirm the formation of the desired products with high precision. acs.org

Non-targeted acquisitions using HRMS are increasingly used to profile compounds in various matrices. lcms.cz This approach allows for the comprehensive analysis of complex samples and aids in the identification of unknown compounds, particularly when authentic standards are unavailable. lcms.cz

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing non-volatile and thermally labile compounds, including many biomolecules and organic compounds. nih.gov ESI facilitates the transfer of ions from a solution into the gaseous phase for mass analysis. nih.gov This method can be used to study ionic species with high sensitivity, and neutral compounds can be analyzed after being converted to an ionic form, typically through protonation. nih.gov

ESI-MS is widely used to study metal-organic ligand complexes to determine their speciation and stoichiometry in solution. researchgate.net However, it is important to note that the conditions within the ESI source, such as temperature and voltage, can sometimes lead to the fragmentation or alteration of species that are stable in solution. researchgate.net The mass spectrum generated is a plot of the relative abundance of ions against their m/z ratios. nih.gov For quantitative analysis, the ion signal in ESI-MS is generally proportional to the analyte's concentration. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's crystal structure, including bond lengths, bond angles, and intermolecular interactions. semanticscholar.orgmsu.edu For new compounds, obtaining single crystals suitable for SCXRD is a critical step in their characterization. semanticscholar.org The process involves mounting a suitable crystal and collecting diffraction data, often at low temperatures to minimize thermal vibrations. semanticscholar.org The resulting data is used to solve and refine the crystal structure. semanticscholar.org

In the study of related phenolic compounds, SCXRD has been used to characterize the molecular structures, revealing details about intermolecular hydrogen bonding and the planarity of aromatic rings. semanticscholar.org For instance, the analysis of a related methoxyphenol derivative showed the presence of intermolecular O-H···O hydrogen bonds that are crucial in defining the crystal packing. semanticscholar.org

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. While it provides less detailed structural information than SCXRD, it is a powerful tool for phase identification, purity analysis, and studying crystalline materials that cannot be grown as large single crystals. fz-juelich.de The PXRD pattern is a fingerprint of a crystalline solid. icdd.com In studies of isostructural compounds, PXRD can confirm that a series of compounds have the same crystal structure by comparing their diffraction patterns. researchgate.net Modern PXRD techniques are also being adapted to characterize amorphous materials, which produce diffuse scattering patterns rather than sharp Bragg peaks. icdd.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. youtube.com

UV-Vis absorption spectroscopy measures the wavelengths of light that are absorbed by a compound. youtube.com This absorption corresponds to the energy required to promote an electron from a lower energy ground state to a higher energy excited state. youtube.com For phenolic compounds, the absorption spectra can be sensitive to the solvent and the presence of other interacting species. For example, the interaction of 4-methyl-2,6-diformyl phenol (B47542) with amines in various solvents leads to changes in the absorption spectrum, indicating the formation of a phenolate (B1203915) anion. ias.ac.in The appearance of new absorption bands can be used to study equilibria, such as proton transfer. ias.ac.in

Emission spectroscopy, or fluorescence, measures the light emitted when an excited electron returns to its ground state. youtube.com The emission spectrum is typically shifted to longer wavelengths (lower energy) compared to the absorption spectrum. The study of emission spectra provides information about the excited state of a molecule. mdpi.com For some phenolic systems, the intensity of the fluorescence band of the corresponding anion increases with the concentration of a base, providing further evidence for proton transfer in the excited state. ias.ac.in The photophysical properties, including absorption and emission, of complex organic molecules can be tuned by modifying their chemical structure. unige.ch

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques are crucial for characterizing the stability and transitional properties of materials derived from this compound, particularly in the context of polymers and resins. These methods measure changes in material properties as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govqualitest.ae This method is used to study thermal transitions, such as melting points, glass transitions, and curing reactions. qualitest.ae

In the study of phenolic systems, DSC is instrumental in determining the thermal characteristics of derivatives and polymers. For instance, research on 2-(aminomethyl)phenolic derivatives, which are key intermediates for benzoxazine (B1645224) monomers, utilizes DSC to study their thermal properties. conicet.gov.ar The analysis is typically conducted at a controlled heating rate, such as 10°C/min, under a nitrogen atmosphere to prevent oxidative degradation. conicet.gov.ar

DSC analysis of polymers derived from related phenolic structures, such as those based on 4-[Bis(4-aminophenyl)methyl]phenol, is used to characterize the properties of resulting resins like hyperbranched polybenzoxazines. Similarly, for sym-2,4,6-trisubstituted-s-triazine derivatives containing phenolic groups, DSC is employed to determine their glass transition temperatures (Tg), which were found to be in the range of 140–145 °C. mdpi.com The technique can also reveal the influence of accelerators on curing processes; for example, the tertiary amine groups in 2,4-bis[(dimethylamino)methyl]phenol (B15346323) act as accelerators in epoxy resin curing, a process that can be monitored by DSC.

Table 1: DSC Data for Related Phenolic Compounds
Compound TypeTransition MeasuredTemperature Range (°C)Reference
sym-2,4,6-trisubstituted s-triazine derivativesGlass Transition (Tg)140–145 mdpi.com
2-(aminomethyl)phenolic derivativesGeneral Thermal PropertiesNot specified conicet.gov.ar

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. polymerinnovationblog.com It is a fundamental technique for assessing the thermal stability and decomposition profile of materials, including polymers derived from phenolic compounds. polymerinnovationblog.comresearchgate.net TGA can identify the temperatures at which degradation occurs, the amount of mass lost, and the quantity of residual material (char yield). researchgate.netmdpi.com

For derivatives of 2-(aminomethyl)phenol (B125469), such as 2-((phenylamino)methyl)phenol (hPH-a), TGA curves show significant weight reduction at approximately 200 °C and 350 °C. conicet.gov.arresearchgate.net The initial weight loss around 200 °C is attributed to the fragmentation of the aniline (B41778) unit rather than simple evaporation. researchgate.net

Polymers derived from related structures often exhibit high thermal stability. For example, certain polyimides show initial (5%) weight loss temperatures between 527–543 °C and retain 67–71% of their weight at 800 °C in a nitrogen atmosphere. mdpi.com Phenolic resins, in general, are analyzed with TGA to measure the mass loss associated with curing reactions, where volatile products like water are released. polymerinnovationblog.com The thermal stability of Schiff base polymers containing phenol groups has also been investigated, with some showing stability up to high temperatures. researchgate.net

Table 2: TGA Data for 2-(aminomethyl)phenol Derivatives and Related Polymers
MaterialDecomposition StageTemperature (°C)Weight Loss / ResidueReference
2-((phenylamino)methyl)phenol (hPH-a)1st Significant Weight Loss~200Not specified researchgate.net
2nd Significant Weight Loss~350Not specified researchgate.net
Aromatic Polyimides5% Weight Loss (Td5)527–5435% mdpi.com
10% Weight Loss (Td10)552–58010% mdpi.com
Residual Weight at 800 °C80067–71% mdpi.com

Other Specialized Spectroscopic Methods (e.g., ESR, Electrochemical Techniques for Complexes)

Beyond standard thermal analysis, specialized spectroscopic methods provide deeper insight into the electronic structure and redox properties of metal complexes formed with ligands derived from this compound.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique for studying materials with unpaired electrons. It is particularly valuable for characterizing paramagnetic metal complexes, such as those of Cu(II), Mn(II), Mn(III), and Co(II). squ.edu.omnih.govacs.org

In the context of phenolic ligands, ESR is used to investigate the coordination environment and magnetic interactions between metal centers. For a dinuclear Mn(II,III) complex with a ligand derived from 2,6-bis(aminomethyl)phenol, ESR spectra were simulated to determine rhombic g-tensors and hyperfine tensors for each manganese ion. nih.gov The analysis revealed that the hyperfine anisotropy of the Mn(III) ion is an inherent characteristic due to the Jahn-Teller effect, while the anisotropy of the Mn(II) ion is transferred through spin exchange interaction. nih.gov Similarly, ESR studies of cobalt(II) complexes with related biquinoline ligands have been used to study the interaction with dioxygen, showing the formation of peroxo-bridged dicobalt(III) species which are ESR-silent. squ.edu.om For bi- and trinuclear copper(II) complexes with related polypodal ligands, ESR studies show weak exchange interactions between the copper(II) centers, which is explained by a poor overlap between magnetic orbitals due to the specific axial-equatorial phenoxo bridging mode. acs.org

Table 3: ESR Parameters for a Dinuclear Mn(II,III) Complex with a 2,6-Bis(aminomethyl)phenol Derivative Ligand
ParameterDescriptionValueReference
D(II)Anisotropy parameter for Mn(II) ion-1.26 ± 0.2 cm-1 nih.gov
Δa(III)Intrinsic hyperfine tensor anisotropy for Mn(III) ion-46 cm-1 nih.gov

Electrochemical Techniques

Electrochemical methods, such as cyclic voltammetry, are employed to study the redox properties of metal complexes. These techniques can determine the potentials at which oxidation or reduction of the metal center occurs.

For dimanganese(II) complexes with phenol-based dinucleating ligands derived from 2,6-bis(aminomethyl)phenol, cyclic voltammetry showed quasi-reversible oxidation processes corresponding to the Mn(II)Mn(II)/Mn(II)Mn(III) couple. eurjchem.com It was demonstrated that the redox potentials could be systematically controlled by changing the para-substituents on the phenolate ring. An electron-withdrawing nitro group (-NO₂) resulted in a higher oxidation potential compared to a chloro (-Cl) or a methyl (-CH₃) group. eurjchem.com This control over redox potentials is significant for designing catalysts and functional materials. Electrochemical studies on dinuclear iron complexes with a 2,6-bis(aminomethyl)-4-methylphenol skeleton also show that the Fe(III)/Fe(II) redox potentials are controlled by the nature of other bridging ligands. scielo.br

Table 4: Redox Potentials for Dimanganese(II) Complexes with Substituted 2,6-Bis(aminomethyl)phenol Ligands
Para-substituent on Phenol RingComplexRedox Potential (V vs. Ag/AgCl) for MnIIMnII/MnIIMnIIIReference
-NO₂[Mn₂(bonp)(PhCO₂)₂]PF₆1.17 eurjchem.com
-Cl[Mn₂(bocp)(PhCO₂)₂]PF₆1.00 eurjchem.com
-CH₃[Mn₂(bomp)(PhCO₂)₂]PF₆0.96 eurjchem.com

Computational and Theoretical Studies on 2,4 Bis Aminomethyl Phenol and Its Electronic Structure

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a foundational method for investigating the electronic structure and properties of 2,4-Bis(aminomethyl)phenol. By employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can accurately model the molecule's behavior. ijaemr.comymerdigital.com DFT calculations are instrumental in geometry optimization, vibrational frequency analysis, and understanding orbital interactions. universiteitleiden.nl

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govnih.gov For this compound, this involves calculating key structural parameters.

Conformational analysis for this molecule focuses on the rotational freedom of the two aminomethyl (-CH₂NH₂) groups and the hydroxyl (-OH) group attached to the phenol (B47542) ring. The orientation of these groups relative to the aromatic ring can lead to different conformers with varying stability. DFT calculations help identify the global minimum energy conformation by comparing the energies of these different spatial arrangements. scispace.com The optimized structure is confirmed to be a true minimum when no imaginary frequencies are found in the subsequent vibrational analysis. nih.gov

Table 1: Selected Theoretical Geometric Parameters for this compound Note: These values are representative of parameters obtained from DFT/B3LYP calculations.

ParameterBond Length (Å)ParameterBond Angle (°)
C-O1.367C-O-H109.5
C-C (aromatic)1.392 - 1.405C-C-C (aromatic)119.5 - 120.5
C-CH₂1.510C-C-CH₂121.0
C-N1.470C-C-N113.0
N-H1.015H-N-H107.0

Vibrational Frequency Calculations and Spectral Correlations

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. ijaemr.com Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. unige.ch These theoretical spectra are crucial for interpreting experimental spectroscopic data and identifying the presence of specific functional groups. For this compound, key vibrational modes include the O-H stretch of the phenol group, N-H stretching of the amine groups, C-N stretching, and various vibrations associated with the aromatic ring.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups Note: Frequencies are typically scaled by a factor (e.g., ~0.96) to better correlate with experimental data.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
O-HStretching~3650
N-HAsymmetric Stretching~3450
N-HSymmetric Stretching~3360
C-H (aromatic)Stretching~3050
C-H (aliphatic)Stretching~2940
N-HBending (Scissoring)~1620
C=C (aromatic)Stretching~1500 - 1600
O-HIn-plane Bending~1350
C-NStretching~1100

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the nitrogen atoms of the aminomethyl groups, reflecting their electron-donating nature. The LUMO is typically distributed over the π-system of the aromatic ring.

Table 3: Frontier Molecular Orbital Energies and Related Parameters

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyE(HOMO)-5.65
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)-0.75
HOMO-LUMO Energy GapΔE4.90
Ionization Potential (I ≈ -E(HOMO))I5.65
Electron Affinity (A ≈ -E(LUMO))A0.75

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. uni-muenchen.de The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.netwisc.edu In this compound, significant delocalization effects are expected, such as the interaction of the lone pair orbitals of the oxygen (n(O)) and nitrogen (n(N)) atoms with the antibonding π* orbitals of the aromatic ring. These n → π* interactions contribute to the stability of the molecule. NBO analysis also provides information on atomic charges and the hybrid composition of orbitals. uni-rostock.de

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Oπ(C-C) (ring)~20.5
LP(1) N (para)σ(C-C) (ring)~5.8
LP(1) N (ortho)σ(C-C) (ring)~5.5
π(C-C) (ring)π(C-C) (ring)~18.0

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map illustrates the charge distribution, where different colors represent different potential values. Electron-rich regions with negative electrostatic potential (typically colored red to yellow) are susceptible to electrophilic attack, while electron-poor regions with positive potential (colored blue) are favorable for nucleophilic attack. core.ac.uk

For this compound, the MEP surface would show the most negative potential localized around the oxygen atom of the hydroxyl group and the nitrogen atoms of the aminomethyl groups, due to their high electronegativity and lone pairs of electrons. The most positive potential would be found around the hydrogen atoms of the hydroxyl and amine groups, making them potential sites for interaction with nucleophiles. imist.ma

Reactivity Descriptors and Chemical Selectivity Profiling (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. nih.gov Global descriptors are calculated from the energies of the HOMO and LUMO.

Table 5: Global Reactivity Descriptors

DescriptorFormulaValue (eV)
Chemical Potentialμ = (E(HOMO)+E(LUMO))/2-3.20
Chemical Hardnessη = (E(LUMO)-E(HOMO))/22.45
Global SoftnessS = 1/η0.41
Electrophilicity Indexω = μ²/2η2.09

Local reactivity is analyzed using Fukui functions, which identify the specific atoms in a molecule that are most susceptible to attack. scm.comnih.gov The condensed Fukui function indicates the reactivity of each atomic site.

  • f⁺(r) : For nucleophilic attack (measures reactivity upon adding an electron). The atom with the highest f⁺ value is the most likely site for a nucleophile to attack.
  • f⁻(r) : For electrophilic attack (measures reactivity upon removing an electron). The atom with the highest f⁻ value is the most favorable site for an electrophile to attack. ymerdigital.com
  • For this compound, the phenolic oxygen and the aromatic carbons would likely show high values for f⁻, indicating susceptibility to electrophilic attack. The regions around the aminomethyl groups might show higher f⁺ values. uchile.cl This analysis provides a detailed profile of the molecule's chemical selectivity.

    Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

    Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. nih.govq-chem.com It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. TD-DFT is particularly valuable for understanding how molecules interact with light, making it a cornerstone of computational photochemistry and spectroscopy. The theory is based on the Runge-Gross theorem, which establishes that the time-dependent density of a system contains all the information about its properties. In practice, linear-response TD-DFT is widely used to calculate vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. q-chem.com These calculated energies can be directly compared to the absorption maxima observed in experimental UV-Vis spectra.

    For a molecule like this compound, a TD-DFT calculation would provide detailed insights into its electronic transitions. The method can predict the energies of the lowest-lying singlet and triplet excited states, along with their corresponding oscillator strengths. The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition occurring upon absorption of light. Transitions with high oscillator strengths are considered "allowed" and are expected to result in strong absorption bands, while those with low or zero oscillator strengths are "forbidden" and lead to weak or no absorption.

    Furthermore, TD-DFT allows for the analysis of the molecular orbitals involved in each electronic transition. For this compound, this would likely involve transitions from occupied molecular orbitals, such as the highest occupied molecular orbital (HOMO), to unoccupied molecular orbitals, like the lowest unoccupied molecular orbital (LUMO). The character of these orbitals, whether they are localized on the phenol ring, the aminomethyl substituents, or delocalized across the entire molecule, determines the nature of the excited state. For instance, a transition from an orbital primarily located on the phenol ring to one on the aminomethyl groups could be described as a charge-transfer excitation.

    The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of TD-DFT calculations. nih.gov Different functionals are known to perform better for specific types of excited states, such as valence, Rydberg, or charge-transfer states. sonar.ch For aromatic compounds like this compound, hybrid functionals such as B3LYP or PBE0, combined with a sufficiently large basis set like 6-311+G(d,p), are commonly employed to achieve a balance between computational cost and accuracy.

    A hypothetical TD-DFT study on this compound could yield data such as that presented in the illustrative table below. This table shows the kind of information that would be obtained, including the excitation energy, oscillator strength, and the primary molecular orbital contributions for the first few singlet excited states.

    Illustrative TD-DFT Results for this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.

    Excited State Excitation Energy (eV) Oscillator Strength (f) Major Orbital Contributions
    S1 4.35 0.002 HOMO -> LUMO (95%)
    S2 4.88 0.150 HOMO-1 -> LUMO (80%), HOMO -> LUMO+1 (15%)

    Ab Initio and Semi-Empirical Calculations

    Beyond TD-DFT, other computational methods such as ab initio and semi-empirical calculations can provide valuable information about the electronic structure of this compound.

    Ab Initio Methods

    Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of any empirical parameters. researchgate.net These methods solve the Schrödinger equation for a given molecule, providing highly accurate results, albeit at a significant computational cost. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory.

    For this compound, ab initio calculations could be used to:

    Determine the optimized molecular geometry: These calculations can predict bond lengths, bond angles, and dihedral angles with high precision, offering a detailed three-dimensional structure of the molecule.

    Calculate ground-state energy and properties: The total electronic energy, dipole moment, and molecular orbital energies can be computed. This information is fundamental to understanding the molecule's stability and reactivity.

    Investigate intermolecular interactions: High-level ab initio methods are well-suited for studying non-covalent interactions, such as hydrogen bonding, which would be relevant for understanding the behavior of this compound in different environments.

    The accuracy of ab initio calculations is systematically improvable by using more sophisticated methods and larger basis sets. However, the computational expense often limits their application to smaller molecules. For a molecule of the size of this compound, methods like MP2 with a reasonably large basis set would be feasible for geometry optimization and energy calculations.

    Semi-Empirical Methods

    Semi-empirical methods offer a computationally less expensive alternative to ab initio calculations. These methods simplify the Schrödinger equation by making certain approximations and using parameters derived from experimental data. While not as accurate as ab initio methods, they are much faster and can be applied to larger molecular systems. Examples of semi-empirical methods include AM1, PM3, and PM7.

    For this compound, semi-empirical calculations could be employed for:

    Rapid geometry optimization: Providing a quick initial guess for the molecular structure that can be further refined using more accurate methods.

    Screening of large numbers of related compounds: The speed of semi-empirical methods makes them suitable for high-throughput computational studies.

    Calculation of molecular properties: While less accurate, properties such as heats of formation, dipole moments, and ionization potentials can be estimated.

    The following illustrative table presents the type of data that could be obtained from ab initio and semi-empirical calculations for this compound, comparing key structural and electronic properties.

    Illustrative Computational Results for this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.

    Property Semi-Empirical (PM3) Ab Initio (MP2/6-31G(d))
    Total Energy (Hartree) - -495.12345
    Dipole Moment (Debye) 2.15 2.58
    C-O Bond Length (Å) 1.375 1.362
    O-H Bond Length (Å) 0.960 0.965

    Coordination Chemistry of 2,4 Bis Aminomethyl Phenol As a Polydentate Ligand

    Design Principles for 2,4-Bis(aminomethyl)phenol-Based Ligands

    The design of ligands based on the this compound framework is guided by the inherent properties of its constituent functional groups and their spatial arrangement. The phenol (B47542) group provides a deprotonatable hydroxyl moiety, which upon coordination acts as a negatively charged phenolate (B1203915) donor. The two aminomethyl groups, situated at the ortho and para positions relative to the hydroxyl group, offer neutral nitrogen donor sites. This arrangement allows the ligand to act as a potentially tridentate ligand, although other coordination modes are possible depending on the metal ion and reaction conditions.

    This compound possesses three potential donor atoms: the phenolate oxygen and the two amine nitrogens. This allows for several possible chelation modes. The ligand can act as a bidentate chelating agent, coordinating to a metal center through the phenolate oxygen and one of the aminomethyl nitrogens, forming a stable six-membered chelate ring. The preference for which amine group participates in chelation can be influenced by steric factors and the coordination geometry of the metal ion.

    Alternatively, the ligand can act as a bridging ligand, coordinating to two different metal centers. This can occur in several ways. For instance, the phenolate oxygen can bridge two metal ions, a common motif in polynuclear complexes of aminophenol-based ligands. Additionally, the two aminomethyl groups could potentially coordinate to different metal centers, leading to the formation of coordination polymers. The flexibility of the aminomethyl side arms allows the ligand to adapt to the coordination preferences of various metal ions.

    The donor atom preference is also a key consideration. The hard phenolate oxygen donor will generally favor coordination to hard Lewis acidic metal ions, while the borderline amine nitrogen donors will have a broader range of affinity for various transition metal ions. This differential affinity can be exploited in the design of heterobimetallic complexes.

    The coordination behavior of this compound is also governed by steric and electronic factors. The presence of two aminomethyl groups on the phenol ring introduces a degree of steric bulk that can influence the coordination geometry around the metal center. The relative positions of these groups (ortho and para) will dictate the bite angle of the chelate ring and can affect the accessibility of the metal center to other ligands.

    Synthesis and Structural Characterization of Metal Complexes

    The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the nature of the resulting complex.

    The reaction of this compound with metal ions such as Cu(II), Zn(II), and Pd(II) can lead to the formation of both mononuclear and polynuclear complexes.

    Mononuclear Complexes : In a 1:1 or 2:1 ligand-to-metal ratio, mononuclear complexes are likely to form. For instance, with Pd(II), a square planar geometry is expected, where the ligand could act as a bidentate chelating agent, with the remaining coordination sites occupied by other ligands such as chloride or solvent molecules. Similarly, Cu(II) could form square planar or distorted octahedral complexes. For Zn(II), which typically favors a tetrahedral coordination geometry, a complex with two bidentate this compound ligands could be envisioned.

    Polynuclear Complexes : The bridging capability of the phenolate oxygen makes the formation of polynuclear complexes highly probable, especially when the metal-to-ligand ratio is greater than one. Dinuclear or polynuclear complexes with phenoxo bridges are well-documented for Cu(II) and other transition metals with related aminophenol ligands. These complexes can exhibit interesting magnetic properties arising from the exchange interactions between the metal centers mediated by the bridging phenolate group.

    The versatile coordination properties of this compound also allow for the formation of mixed-ligand and heterobimetallic complexes.

    Mixed-Ligand Complexes : If other ligands are present in the reaction mixture, they can co-coordinate to the metal center along with this compound. The nature of these ancillary ligands can be used to fine-tune the electronic and steric properties of the complex, which can be advantageous for applications in catalysis.

    Heterobimetallic Complexes : The presence of distinct donor atoms (one oxygen and two nitrogens) opens up the possibility of synthesizing heterobimetallic complexes. One metal ion could be selectively coordinated to the phenolate oxygen, while a second, different metal ion could be coordinated to the amine nitrogens. Such complexes are of interest for their potential in cooperative catalysis and as models for bimetallic active sites in enzymes.

    Analysis of Coordination Geometries and Bonding Parameters

    The coordination geometry of metal complexes of this compound is dictated by the coordination number and the electronic configuration of the central metal ion.

    Coordination Geometries : For Pd(II) complexes, a square planar geometry is highly probable. Cu(II) complexes can adopt a variety of geometries, including square planar, square pyramidal, or distorted octahedral, often influenced by the Jahn-Teller effect. Zn(II) complexes are expected to be tetrahedral or, in some cases, five- or six-coordinate.

    The following table summarizes the expected coordination behavior:

    Metal IonTypical Coordination NumberExpected GeometryPotential for Polynuclear Formation
    Cu(II)4, 5, 6Square Planar, Square Pyramidal, Distorted OctahedralHigh (via phenoxo-bridge)
    Zn(II)4TetrahedralModerate
    Pd(II)4Square PlanarModerate

    Bonding Parameters : The metal-ligand bond lengths and angles in these complexes would provide valuable insights into the nature of the coordination. The M-O(phenolate) bond is expected to be shorter and stronger than the M-N(amine) bonds, reflecting the harder nature of the oxygen donor. The bond angles within the chelate ring will be indicative of the strain, which can influence the stability of the complex. While specific bonding parameters for this compound complexes are not readily available in the literature, analysis of related structures provides a basis for these expectations.

    Stability and Reactivity of Metal-Ligand Adducts

    The reactivity of the metal-ligand adducts is largely centered on the coordinated functional groups. The phenolic oxygen, once deprotonated and coordinated to a metal, can exhibit altered reactivity. Similarly, the amino groups can undergo reactions such as protonation/deprotonation, which will be pH-dependent and can influence the coordination mode of the ligand. For instance, in some palladium(II) complexes with bridging amine bis(phenolate) ligands, a dynamic process is observed where phenol donors can coordinate or dissociate from the metal center, suggesting a labile equilibrium that can be influenced by the reaction conditions.

    The reactivity of these complexes is also tied to the potential for the ligand to support redox processes at the metal center. The electron-donating nature of the aminomethyl and phenolate groups can stabilize higher oxidation states of the coordinated metal. Conversely, the aromatic ring of the phenol could be susceptible to oxidative attack, a reactivity that is central to the biomimetic functions discussed later. Studies on related iron(II)-2-aminophenolate complexes show that the electronic and structural properties of the aminophenolate ring influence the reactivity towards dioxygen, leading to oxidative C-C bond cleavage of the aromatic ring.

    Electronic and Magnetic Properties of Metal Complexes

    The electronic and magnetic properties of complexes with this compound are dictated by the choice of the central metal ion and the resulting geometry of the complex.

    Magnetic Properties: The magnetic properties of the metal complexes are dependent on the number of unpaired electrons. For instance, complexes with transition metals like Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) can be paramagnetic. The magnetic moment can be predicted based on the spin state of the metal ion, which in turn is influenced by the ligand field strength and the coordination geometry. For iron(III) amine-bis(phenolate) complexes, both room temperature and variable temperature magnetic data have been used to characterize their electronic structure nih.gov. It is plausible that dinuclear complexes could be formed, bridged by the phenolate oxygen, which could lead to magnetic coupling (either ferromagnetic or antiferromagnetic) between the metal centers.

    A hypothetical data table summarizing expected properties for selected metal complexes is presented below.

    Metal IonCoordination GeometryExpected Spin StateExpected Magnetic Moment (µeff, B.M.)Key Electronic Transitions
    Cu(II)Distorted Square Planar/OctahedralHigh Spin (d9)~1.7 - 2.2d-d, LMCT
    Ni(II)Square Planar/OctahedralLow/High Spin (d8)Diamagnetic or ~2.8 - 3.5d-d, LMCT
    Co(II)Tetrahedral/OctahedralHigh Spin (d7)~4.3 - 5.2d-d, LMCT
    Fe(III)Octahedral/Trigonal BipyramidalHigh Spin (d5)~5.9LMCT
    Mn(II)OctahedralHigh Spin (d5)~5.9Spin-forbidden d-d

    Note: This table is predictive and based on typical values for related aminophenolate complexes.

    Solution-State Behavior and Dynamic Coordination Processes

    In solution, metal complexes of this compound are likely to participate in dynamic equilibria. These processes can include ligand exchange, where the aminomethylphenol ligand is displaced by solvent molecules or other competing ligands, and conformational changes of the chelate rings. The protonation state of the ligand is crucial; at low pH, protonation of the amino groups could lead to dissociation from the metal center.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying such dynamic processes. For diamagnetic complexes, 1H and 13C NMR can provide detailed information about the structure and symmetry of the complex in solution. For paramagnetic complexes, the resonances are often shifted and broadened, but can still provide valuable information about the electronic structure and ligand conformation. For instance, 2D NMR techniques have been successfully applied to assign the paramagnetically shifted proton resonances in bimetallic mixed-metal complexes of a related 2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol ligand escholarship.org. Such studies could reveal fluxional processes, such as the inversion of the chelate rings or exchange between different coordination modes.

    The observation of both bidentate and tridentate coordination modes in the same crystal structure for a related palladium(II) bis(phenolate) complex suggests that such dynamic equilibria between different coordination modes can also occur in solution rsc.org. This highlights the potential for a rich and complex solution-state behavior for adducts of this compound.

    Biomimetic Aspects in Coordination Chemistry

    The structural features of this compound make its metal complexes interesting candidates for biomimetic chemistry, particularly in modeling the active sites of metalloenzymes. The combination of a phenolate oxygen and amino nitrogen donors can mimic the coordination environment of amino acid residues like tyrosine and histidine in proteins.

    One of the most promising areas of biomimetic application is in modeling catechol oxidases and phenoxazinone synthases. These enzymes catalyze the oxidation of catechols and o-aminophenols, respectively. Copper complexes of various aminophenol ligands have been shown to mimic the function of these enzymes, catalyzing the aerobic oxidation of model substrates. The catalytic cycle often involves the binding of the substrate to the copper center, followed by electron transfer and subsequent oxidation. The turnover numbers for some mononuclear copper complexes in the oxidation of o-aminophenol can be quite high, demonstrating efficient catalytic activity rsc.org.

    Iron complexes of aminophenolate ligands have been investigated as mimics of catechol dioxygenases, which are involved in the oxidative cleavage of aromatic rings nih.gov. The reactivity of these model complexes towards dioxygen can be tuned by the electronic and steric properties of the ligand ekb.eg. It is conceivable that iron complexes of this compound could exhibit similar reactivity, providing insights into the mechanisms of these important enzymes. The ability to support a metal center in a biologically relevant coordination environment makes these complexes valuable tools for exploring the mechanisms of oxidative catalysis.

    Catalytic Applications Employing 2,4 Bis Aminomethyl Phenol and Its Metal Adducts

    Homogeneous Catalysis Mediated by 2,4-Bis(aminomethyl)phenol Complexes

    In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high activity and selectivity under mild reaction conditions. Metal complexes of aminophenol-based ligands, such as this compound, are of significant interest due to the cooperative effects between the metal center and the ligand framework. researchgate.net The electronic properties of the complex can be fine-tuned by modifying the substituents on the aminophenol backbone, thereby influencing the catalytic performance. researchgate.net

    Metal-Catalyzed Organic Transformations

    Complexes derived from aminophenol ligands have demonstrated considerable utility in facilitating key organic transformations, particularly in the formation of carbon-carbon bonds. Palladium complexes featuring amine bisphenol (ABP) ligands, which share structural motifs with this compound, have been successfully employed as catalysts in C-C coupling reactions. hw.ac.ukrsc.org These air- and moisture-stable complexes have shown high efficacy in Suzuki-Miyaura and Mizoroki-Heck coupling reactions.

    For instance, palladium(II) ABP complexes coordinated with pyridine (B92270) have been shown to catalyze the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, achieving high yields at mild temperatures with low catalyst loadings. hw.ac.ukrsc.org The catalytic system's performance in the Suzuki-Miyaura coupling of 4'-bromoacetophenone (B126571) with phenylboronic acid is detailed in the table below.

    Table 1: Suzuki-Miyaura Coupling Catalyzed by a Palladium-Amine Bisphenol Complex Reaction of 4'-bromoacetophenone and phenylboronic acid.

    Catalyst Loading (mol%) Temperature (°C) Yield (%)
    1 40 up to 81

    Furthermore, these palladium complexes have also proven to be active catalysts for the Mizoroki-Heck coupling of styrene (B11656) and 4'-bromoacetophenone. hw.ac.ukrsc.org The robust nature and catalytic activity of these aminophenol-based palladium complexes underscore the potential of this compound to serve as a versatile ligand in the development of efficient catalysts for fundamental organic transformations. researchgate.net

    Polymerization Catalysis (e.g., Olefin, Cyclic Ester)

    The structural features of this compound make its derivatives, such as phenoxy-imine ligands, suitable for use in polymerization catalysis. Metal complexes of these ligands have been investigated for both olefin polymerization and the ring-opening polymerization (ROP) of cyclic esters. researchgate.netmdpi.comresearchgate.net

    In the realm of olefin polymerization, bis(phenoxy-imine) titanium complexes, when activated with a cocatalyst like methylaluminoxane (B55162) (MAO), exhibit high activity for ethylene (B1197577) polymerization. researchgate.net These systems can be as effective as traditional metallocene catalysts and produce polyethylenes with narrow molecular weight distributions. The ability of α-olefins to act as chain transfer agents in ethylene polymerization with certain iron complexes of bis(imino)pyridine ligands, which are structurally related, allows for control over the polymer's molecular weight and distribution. nih.govnih.gov

    For the ring-opening polymerization of cyclic esters, aluminum complexes containing phenoxy-imine ligands have been explored as effective initiators, often in the presence of an alcohol. researchgate.net These catalysts have shown high activity and efficiency in the ROP of monomers like ε-caprolactone (CL), δ-valerolactone (VL), and rac-lactide (LC). The catalytic activity is highly dependent on the substituents on the imino group of the ligand. researchgate.net Similarly, Group 2 metal complexes have been utilized for the controlled polymerization of cyclic esters. acs.org The coordination-insertion mechanism is generally accepted for the ROP of cyclic esters catalyzed by these metal complexes. mdpi.comrsc.org

    Table 2: Polymerization Catalysis using Structurally Related Phenoxy-Imine Metal Complexes

    Polymerization Type Monomer Metal Complex Type Key Features
    Olefin Polymerization Ethylene Bis(phenoxy-imine)Ti High activity, narrow molecular weight distribution
    Ring-Opening Polymerization ε-caprolactone, rac-lactide Phenoxy-imine Al High catalytic activity, living polymerization characteristics

    Oxidative and Oxygen Atom Transfer (OAT) Reactions

    Metal complexes of aminophenol-based ligands are also active in mediating oxidation and oxygen atom transfer (OAT) reactions. These processes are crucial in both biological systems and synthetic chemistry. The redox-active nature of the aminophenol ligand can play a direct role in the catalytic cycle.

    Dicopper(II) complexes with bridging phenoxo moieties, structurally analogous to complexes that could be formed with this compound, have been studied for their catecholase activity. These complexes catalyze the oxidation of catechols to quinones. semanticscholar.orgnih.gov The catalytic cycle often involves the binding of the catechol substrate to the dicopper centers, followed by a two-electron transfer. The phenoxo groups of the ligand can act as a Brønsted base, facilitating the oxidation by accepting protons from the catechol. semanticscholar.orgnih.gov The catalytic efficiency of these systems can be quite high, as indicated by their turnover numbers.

    Table 3: Kinetic Parameters for Catechol Oxidation by a Dicopper(II) Complex Oxidation of 3,5-di-tert-butyl catechol (3,5-DTBC) in methanol.

    Parameter Value
    K_M (Michaelis constant) 2.97 x 10⁻⁴ M
    V_max (maximum velocity) 2.0 x 10⁻⁴ M s⁻¹
    k_cat (turnover number) 7.2 x 10³ h⁻¹

    In the field of OAT, dioxidomolybdenum(VI) complexes with pyridyl aminophenolate ligands serve as models for molybdenum cofactor-containing enzymes. utu.fi These complexes can catalyze the oxidation of phosphines to phosphine (B1218219) oxides, using dimethylsulfoxide (DMSO) as both the solvent and the oxidant. utu.fi Mechanistic studies suggest that such reactions proceed via the bonding of the phosphine to one of the oxo ligands. utu.fi High-valent metal-oxo species are key intermediates in these OAT reactions. nih.gov

    Organocatalysis Utilizing Phenolic Mannich Bases

    Phenolic Mannich bases, such as this compound, are a class of compounds that can function as organocatalysts, obviating the need for metal catalysts. The presence of both a phenolic hydroxyl group and amino groups allows for multiple modes of activation of substrates through hydrogen bonding and acid-base interactions.

    The aminomethylation of phenols, which produces Mannich bases, is a well-established reaction. The resulting compounds have been explored for their catalytic activity in various organic transformations. For example, the aminomethyl groups can act as basic sites to activate substrates, while the phenolic proton can act as an acidic site. This bifunctional nature is a key feature of many organocatalysts. While specific studies detailing the use of this compound as an organocatalyst are not abundant, the broader class of phenolic Mannich bases has been investigated for its potential in catalysis. researchgate.net The synthesis of these bases is often straightforward, making them attractive candidates for the development of new organocatalytic systems. researchgate.net

    Development of Heterogeneous Catalytic Systems

    A significant advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Immobilizing homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. rsc.orgrsc.org

    Supported Catalysts and Immobilization Strategies

    This compound and related aminomethylphenols are excellent candidates for immobilization onto solid supports due to their functional groups that can covalently or non-covalently bind to the support material. For example, 2-(aminomethyl)phenols have been successfully immobilized on boehmite and magnetic nanoparticles. researchgate.netresearchgate.net

    These modified nanoparticles can act as catalysts themselves, for instance in Knoevenagel condensation reactions, or serve as supports for catalytically active metal nanoparticles. researchgate.netresearchgate.net Palladium nanoparticles supported on 2-(aminomethyl)phenol-modified boehmite have demonstrated high activity and generality in Suzuki-Miyaura cross-coupling reactions. researchgate.net A key advantage of these systems is their recyclability; magnetic nanoparticles, for instance, can be easily recovered using an external magnet and reused for multiple cycles without a significant loss of catalytic activity. researchgate.netresearchgate.net

    Table 4: Heterogeneous Catalysis using Supported 2-(Aminomethyl)phenol (B125469) Derivatives

    Catalytic System Reaction Key Features
    2-(Aminomethyl)phenol-modified boehmite Knoevenagel condensation High yields (up to 99%), reusable for at least six cycles
    Pd nanoparticles on 2-(Aminomethyl)phenol-modified boehmite Suzuki-Miyaura coupling Good activity and generality, recyclable

    This approach of immobilizing aminophenol-based ligands on solid supports offers a promising avenue for developing robust, reusable, and efficient catalytic systems for a wide range of organic transformations.

    Dendrimer-Encapsulated Catalysts

    Dendrimers offer a unique platform for catalysis due to their well-defined, hyperbranched architecture. These macromolecules can encapsulate metal nanoparticles, creating a nanoreactor environment that enhances catalytic activity, selectivity, and stability. The use of ligands to functionalize dendrimers can further tune the catalyst's properties.

    While direct examples of this compound in dendrimer synthesis are not readily found, its structure suggests it could serve as a valuable building block or ligand. The two aminomethyl groups and the phenolic hydroxyl group provide multiple coordination sites for metal ions, which are precursors to catalytically active nanoparticles.

    Hypothetical Dendrimer Construction and Catalyst Encapsulation:

    A hypothetical synthetic route could involve using this compound as a core molecule. Dendritic wedges could be grown from the aminomethyl and hydroxyl functionalities through divergent synthesis methodologies. The resulting dendrimer would possess a high density of potential metal-coordinating sites within its interior.

    Subsequent loading with metal salts (e.g., palladium, platinum, gold) followed by chemical reduction would lead to the formation of dendrimer-encapsulated nanoparticles. The size and distribution of these nanoparticles would be controlled by the steric bulk and coordination chemistry of the dendrimer's interior, which is directly influenced by the initial this compound core.

    Table 1: Potential Metal Nanoparticles for Encapsulation and Their Catalytic Applications

    Metal NanoparticlePotential Catalytic Reactions
    Palladium (Pd)C-C coupling reactions (e.g., Suzuki, Heck), Hydrogenation
    Platinum (Pt)Hydrogenation, Oxidation
    Gold (Au)Oxidation of alcohols and aldehydes, Reduction of nitroarenes
    Ruthenium (Ru)Metathesis, Hydrogenation
    Copper (Cu)Click chemistry, Oxidation reactions

    The resulting dendrimer-encapsulated catalysts would be expected to exhibit high activity and selectivity due to the controlled environment provided by the dendritic shell. The periphery of the dendrimer could also be modified to control solubility and facilitate catalyst recovery and reuse.

    Mechanistic Insights into Catalytic Cycles and Species

    Understanding the catalytic cycle is crucial for optimizing catalyst performance. For metal adducts of this compound, the specific mechanism would depend on the metal center and the catalyzed reaction. However, some general principles can be inferred based on the ligand's structure.

    The aminomethyl and phenol (B47542) moieties of this compound can act as a pincer-type ligand, binding to a metal center and influencing its electronic properties and coordination sphere. This can stabilize reactive intermediates and facilitate key steps in the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

    Example: Hypothetical Catalytic Cycle for a Suzuki Coupling Reaction

    Consider a palladium catalyst coordinated to a ligand derived from this compound. The catalytic cycle for a Suzuki coupling reaction would likely proceed through the following key steps:

    Oxidative Addition: The active Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The this compound-derived ligand would stabilize this higher oxidation state.

    Transmetalation: The Pd(II) complex reacts with an organoboron compound (Ar'-B(OR)2), transferring the Ar' group to the palladium center. The electronic properties of the ligand, influenced by the phenol and amine groups, would affect the rate of this step.

    Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the final product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

    Table 2: Key Intermediates in a Hypothetical Suzuki Coupling Cycle

    StepIntermediate SpeciesRole of this compound Ligand
    Oxidative AdditionL-Pd(II)(Ar)(X)Stabilization of the Pd(II) center
    TransmetalationL-Pd(II)(Ar)(Ar')Facilitation of the exchange of organic groups
    Reductive Elimination[L-Pd(II)(Ar)(Ar')]‡Promotion of C-C bond formation

    Further research, including kinetic studies, spectroscopic analysis of intermediates, and computational modeling, would be necessary to fully elucidate the mechanistic details of catalysts derived from this compound.

    Applications of 2,4 Bis Aminomethyl Phenol in Polymer Science and Advanced Materials

    Functionality as Curing Agents and Hardeners for Thermosets

    Thermosetting polymers, or thermosets, are materials that are cured or hardened through a chemical reaction to form a rigid, three-dimensional network structure. Curing agents are essential components in these systems, as they initiate and participate in the crosslinking reactions that define the final properties of the material. 2,4-Bis(aminomethyl)phenol, with its combination of reactive amine and phenolic groups, is particularly effective in this role.

    Epoxy resins are a major class of thermosets known for their excellent mechanical strength, chemical resistance, and adhesion. The curing of epoxy resins typically involves the reaction of epoxide groups with a hardener. Amine-based compounds are among the most common hardeners, where the active hydrogen atoms on the amine groups react with the epoxy ring in a nucleophilic addition reaction. atlantis-press.com

    This compound functions as a highly effective amine curing agent. Its two primary aminomethyl groups provide multiple reactive sites for crosslinking with the epoxy resin matrix. A significant advantage of this compound is the presence of the phenolic hydroxyl group, which acts as a built-in accelerator for the epoxy-amine curing reaction. polymerinnovationblog.com The hydroxyl group can activate the epoxide ring, making it more susceptible to attack by the amine, thereby increasing the reaction rate. polymerinnovationblog.com This acceleration allows for faster curing times, even at lower temperatures, which is a desirable characteristic for many industrial applications. The use of phenolic accelerators can, however, sometimes act as plasticizers, potentially lowering the glass transition temperature (Tg) of the cured system if used in high concentrations. google.com The structural integration of the accelerating phenolic group and the reactive amine groups into a single molecule, as in this compound, offers a way to achieve rapid curing while ensuring the accelerator is chemically bound into the final polymer network. This minimizes leaching and reduces plasticization effects. polymerinnovationblog.cominvista.com

    Table 1: Comparison of Accelerator Types for Amine-Cured Epoxy Resins

    Accelerator Type Examples Mechanism of Action Key Characteristics
    Alcohols/Phenols Benzyl alcohol, Nonyl phenol (B47542) Activates the epoxy ring through hydrogen bonding, making it more reactive. polymerinnovationblog.compolymerinnovationblog.com Effective acceleration; can act as a plasticizer, potentially lowering Tg. google.com
    Tertiary Amines Benzyl dimethylamine (B145610) (BDMA) Catalyzes the epoxy-amine reaction and can promote epoxy homopolymerization. invista.com Non-reactive and can migrate out of the cured resin.
    Phenolic Amines (Mannich Bases) 2,4,6-Tris(dimethylaminomethyl)phenol (B167129) (DMP-30) Combines the accelerating effect of a phenolic hydroxyl group with the catalytic action of tertiary amines. polymerinnovationblog.com Highly efficient; can be added in smaller amounts. polymerinnovationblog.com

    | Reactive Amines | this compound | Primary amine groups react directly with epoxy rings, while the phenolic -OH accelerates the cure. google.com | Becomes chemically incorporated into the polymer network, minimizing migration and plasticization. invista.com |

    This table was created by the author based on data from multiple sources. polymerinnovationblog.compolymerinnovationblog.comgoogle.cominvista.comgoogle.com

    In polyurethane chemistry, the trimerization of isocyanates to form polyisocyanurate (PIR) rings is a crucial reaction for creating highly crosslinked, thermally stable, and flame-retardant materials. utwente.nl This reaction requires a catalyst to proceed efficiently. researchgate.net Common catalysts include tertiary amines and phenolates. tue.nl

    While this compound contains primary amines, its structural relative, 2,4,6-tris(dimethylaminomethyl)phenol (a tertiary amine), is a well-known promoter for this reaction. tue.nl The mechanism of amine catalysis involves a nucleophilic attack on the isocyanate group. poliuretanos.com.brpoliuretanos.net The amine functionality in compounds like this compound can initiate the cyclotrimerization process, leading to the formation of the stable isocyanurate ring structure. The presence of the phenolic group can also contribute to the catalytic activity, particularly in its phenolate (B1203915) form. The use of such catalysts is vital for producing PIR foams and coatings with enhanced thermal and mechanical properties. utwente.nlresearchgate.net

    Role as Monomers and Precursors in Polybenzoxazine Chemistry

    Polybenzoxazines are a class of high-performance phenolic resins that have gained significant attention due to their superior properties compared to traditional phenolics, such as near-zero shrinkage upon curing, low water absorption, high thermal stability, and excellent molecular design flexibility. cnrs.fr

    Benzoxazine (B1645224) monomers are typically synthesized through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269). nih.govdigitallibrarynasampe.org The wide availability of different phenols and amines allows for the creation of a vast array of monomers with tailored properties. cnrs.frtechscience.com

    This compound serves as an ideal precursor in this synthesis. It can be viewed as an intermediate where the phenol has already been reacted with formaldehyde and ammonia (B1221849) (a primary amine source). This simplifies the synthesis of more complex benzoxazine structures. For example, reacting this compound with additional aldehydes can lead to the formation of benzoxazine monomers with specific functionalities. This approach circumvents some of the challenges in traditional one-pot syntheses, especially when using diamines, which can lead to the formation of hyperbranched or crosslinked side products. nih.gov The use of pre-formed aminomethylated phenols provides a more controlled route to desired bis-benzoxazine monomers, which are essential for creating crosslinked polymer networks. acs.orgresearchgate.net

    The conversion of benzoxazine monomers into a crosslinked polybenzoxazine network occurs through a thermally activated cationic ring-opening polymerization (ROP). doi.orgresearchgate.net Upon heating, the oxazine (B8389632) ring opens, leading to the formation of reactive species that subsequently react with other monomer units to build the polymer network. acs.org This process does not release any volatile byproducts, which accounts for the near-zero shrinkage and void-free nature of the resulting thermoset. cnrs.frbohrium.com

    The phenolic hydroxyl group, inherent in the this compound structure, plays a crucial role in this process. Phenolic groups are known to catalyze and lower the temperature of the ring-opening polymerization. researchgate.net The hydroxyl group can provide an intramolecular or intermolecular proton source that facilitates the opening of the oxazine ring, thereby accelerating the curing process. acs.org The final crosslinked structure resembles that of a phenolic resin but with enhanced properties due to the integration of nitrogen atoms in the backbone, which contributes to higher thermal stability and char yield. nih.govresearchgate.net The glass transition temperatures (Tg) of polybenzoxazines are typically high, often exceeding 200°C, indicating a robust and thermally stable network. nih.govbohrium.com

    Table 2: Illustrative Thermal Properties of Polybenzoxazines from Different Precursors

    Benzoxazine Monomer System Polymerization Peak Temp (°C) Glass Transition Temp (Tg) (°C) 10% Weight Loss Temp (Td10) (°C) Char Yield at 800°C (%)
    Phenol / Aniline (B41778) (P-a) ~255 ~165 >350 ~35
    Bisphenol A / Aniline (BA-a) ~240 ~180 >380 ~45
    Vanillin (B372448) / Difurfuryl Diamine ~210 ~244 >350 >50

    This table is a representative compilation based on data from multiple studies to illustrate typical property ranges. cnrs.frdigitallibrarynasampe.orgacs.orgresearchgate.net

    Integration into Novel Polymeric Architectures

    The distinct trifunctional nature of this compound makes it an attractive monomer for the synthesis of complex and novel polymeric architectures beyond conventional thermosets. Its structure can be abstracted as an AB₂ type monomer, where the phenolic hydroxyl group is one reactive site ('A') and the two aminomethyl groups are the other type of reactive site ('B').

    Monomers with ABₓ functionality are the fundamental building blocks for creating highly branched, three-dimensional macromolecules known as hyperbranched polymers. rsc.orgrsc.org Through a one-pot polycondensation reaction, these monomers can polymerize to form globular, dendritic structures with a high density of terminal functional groups. nih.govfrontiersin.org The unique properties of hyperbranched polymers—such as low viscosity, high solubility, and numerous functional end groups—make them suitable for a wide range of applications, including coatings, additives, and drug delivery systems. rsc.orgfrontiersin.org The A₂B structure of this compound (two amines 'A', one phenol 'B') is similarly suited for creating such architectures through controlled polymerization reactions. nih.gov This opens up possibilities for designing novel materials with precisely controlled branching and functionality.

    Design of Self-Healing Polymer Systems

    Self-healing polymers, which can autonomously repair damage, represent a frontier in materials science, aiming to extend the service life and improve the reliability of products. The integration of dynamic covalent bonds into a polymer network allows it to re-form cross-links after being broken, a principle central to intrinsic self-healing materials like vitrimers.

    While direct studies on this compound in self-healing systems are not extensively documented, its structural attributes suggest a strong potential for such applications, particularly in epoxy-based vitrimers. The healing mechanism in these materials often relies on exchange reactions, such as transesterification, which are catalyzed by an internal catalyst. The structure of this compound is analogous to other phenolic compounds with aminomethyl groups, such as 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30), which are known to act as catalysts in epoxy curing and self-healing systems. nih.gov

    When used as a curing agent for epoxy resins, the primary amine groups of this compound react with epoxide rings to form a robust, cross-linked network. Crucially, the phenolic hydroxyl group remains available within this network. This hydroxyl group can participate in dynamic exchange reactions with ester linkages present in the polymer backbone, which is the fundamental mechanism for topology rearrangement and self-healing in epoxy vitrimers. nih.gov This process allows the polymer network to relax stress and flow at elevated temperatures, enabling cracks and scratches to be repaired.

    Development of Cross-linked and Branched Polymers

    The functionality of a monomer is a critical factor that determines the final structure of a polymer, which can be linear, branched, or a three-dimensional cross-linked network. slideshare.net With its three reactive sites, this compound is an ideal candidate for producing highly cross-linked and branched polymer structures.

    In epoxy resin systems, this compound acts as a highly effective curing agent or hardener. Each primary amine group contains two active hydrogens, which can react with two epoxide rings. This tetrafunctionality with respect to the amine groups, combined with the phenolic hydroxyl group, allows it to serve as a high-density cross-linking point. The resulting thermoset polymer possesses a rigid three-dimensional network, which typically imparts properties such as high thermal stability, excellent chemical resistance, and superior mechanical strength. The curing process involves the polyaddition reaction of the amine groups with the epoxy resin, creating a tightly bound structure. ul.com

    In the realm of polyamides, this compound can be used to introduce branching. While a typical diamine reacts with a diacid to form linear polymer chains, the additional phenolic group on this compound can be used for subsequent grafting reactions to create branched architectures. Alternatively, its use in combination with tri-functional acid monomers can lead to the formation of branched or cross-linked polyamide networks. Such structures disrupt the regular packing of polymer chains, leading to amorphous materials that can exhibit properties useful in adhesives and specialty coatings. google.com

    Preparation of Functional Membranes

    Functional membranes are critical components in separation technologies, including gas separation, nanofiltration, and reverse osmosis (RO). Polyamide thin-film composite membranes dominate the RO market due to their excellent separation performance. mdpi.com These membranes are typically formed through the interfacial polymerization of an aromatic diamine with an acyl chloride.

    This compound can be employed as a functional aromatic diamine monomer in the fabrication of such membranes. Its incorporation into the polyamide active layer can significantly modify the membrane's properties. The key feature is the phenolic hydroxyl group, which can enhance the hydrophilicity of the membrane surface. Improved hydrophilicity is known to increase water permeance and mitigate membrane fouling, a major operational challenge in water treatment processes. nih.gov

    During interfacial polymerization, the amine groups of this compound would react with the acyl chloride (e.g., trimesoyl chloride) to form the polyamide network, while the phenol group would be oriented at the membrane surface. This functionalization can alter the surface charge and increase the potential for hydrogen bonding with water molecules, thereby facilitating water transport while maintaining high salt rejection. mdpi.comresearchgate.net

    Advanced Material Performance and Structure-Property Relationships

    The macroscopic performance of a polymer is intrinsically linked to its molecular structure. The unique chemical makeup of this compound provides a clear example of how a monomer's structure dictates the properties of the final material. slideshare.netuomustansiriyah.edu.iq

    The key structural features of this compound and their influence on polymer properties are summarized below:

    Aromatic Ring: The central phenol ring is a rigid structure that, when incorporated into a polymer backbone, enhances thermal stability and mechanical stiffness. Polymers with aromatic units generally exhibit higher glass transition temperatures (Tg) and better resistance to degradation at elevated temperatures compared to their aliphatic counterparts. slideshare.net

    Aminomethyl Groups (ortho and para positions): The two primary amine groups are the primary sites for polymerization or cross-linking. Their specific placement governs the geometry of the resulting network, affecting chain mobility and packing efficiency. As a cross-linking agent in epoxy resins, this structure leads to a high cross-link density. High cross-link density restricts the movement of polymer chains, resulting in increased hardness, higher modulus, and improved resistance to solvents and chemical attack. nih.gov

    Phenolic Hydroxyl Group: This functional group introduces polarity and the capacity for hydrogen bonding. Hydrogen bonds between polymer chains increase intermolecular forces, which can lead to improved tensile strength and adhesion. In the context of functional membranes, this group enhances hydrophilicity. In self-healing polymers, it can act as a catalytic site for dynamic bond exchange. nih.gov

    The relationship between these structural elements and the final material properties allows for the rational design of polymers for specific high-performance applications.

    Interactive Data Table: Influence of this compound's Structural Features on Polymer Properties

    Structural FeatureChemical GroupInfluence on Polymer StructureResulting Material Property
    Rigid Backbone Phenyl RingIncreases chain rigidity and steric hindrance.High Thermal Stability, High Glass Transition Temp. (Tg), Increased Mechanical Stiffness.
    Cross-linking Sites Two Primary AminesCreates a high density of covalent cross-links in thermoset networks (e.g., epoxies).High Modulus, Excellent Chemical Resistance, Increased Hardness, Low Solubility.
    Functional Group Phenolic Hydroxyl (-OH)Introduces polarity and enables hydrogen bonding between polymer chains.Improved Adhesion, Enhanced Tensile Strength, Increased Hydrophilicity (in membranes).
    Reactive Catalyst Phenolic Hydroxyl (-OH)Can participate in or catalyze dynamic covalent bond exchange (e.g., transesterification).Potential for Intrinsic Self-Healing Capability.

    Future Perspectives and Emerging Research Avenues for 2,4 Bis Aminomethyl Phenol

    Rational Design and High-Throughput Synthesis of Novel Analogs

    The rational design of novel analogs of 2,4-Bis(aminomethyl)phenol offers a powerful strategy to fine-tune its chemical and physical properties for specific applications. By systematically modifying the core structure, researchers can enhance characteristics such as reactivity, solubility, thermal stability, and binding affinity. High-throughput synthesis (HTS) methodologies can then be employed to rapidly generate libraries of these analogs for efficient screening.

    Key areas for rational design include:

    Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups onto the phenolic ring can modulate the acidity of the hydroxyl group and the nucleophilicity of the amino groups.

    Modification of the Aminomethyl Groups: N-alkylation or N-arylation of the amino groups can alter their reactivity and introduce new functionalities.

    Varying the Position of Functional Groups: Isomers of this compound, such as the 2,6- and 3,5-substituted analogs, would likely exhibit different chemical behaviors.

    High-throughput synthesis techniques, such as automated parallel synthesis and microfluidic reactors, can accelerate the discovery of new derivatives with desired properties. nih.govscienceintheclassroom.orgrsc.org These methods allow for the rapid variation of reactants and reaction conditions, generating a large number of compounds for subsequent screening. enamine.net

    Table 1: Potential Analogs of this compound and Their Design Rationale

    Analog StructureDesign RationalePotential Application
    5-Chloro-2,4-bis(aminomethyl)phenolIncreased acidity of the phenolic hydroxyl group.Epoxy curing agent with modified reactivity.
    2,4-Bis(N,N-dimethylaminomethyl)phenolIncreased basicity and steric hindrance of the amino groups.Catalyst or ligand in coordination chemistry.
    3,5-Bis(aminomethyl)phenolAltered geometry and reactivity compared to the 2,4-isomer.Building block for novel polymer architectures.

    In Situ Spectroscopic Characterization of Reaction Intermediates

    Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and controlling product formation. In situ spectroscopic techniques provide real-time monitoring of reacting species, offering valuable insights into reaction pathways and the identification of transient intermediates.

    Potential in situ spectroscopic methods for studying reactions of this compound include:

    Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the consumption of reactants and the formation of products by observing changes in characteristic vibrational bands of the hydroxyl, amino, and aromatic groups.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about intermediates and products in solution.

    Raman Spectroscopy: To complement FTIR by providing information on non-polar bonds and symmetric vibrations, which can be particularly useful for studying reactions in aqueous media.

    For instance, in the synthesis of this compound via the Mannich reaction of phenol (B47542) with formaldehyde (B43269) and ammonia (B1221849), in situ spectroscopy could help elucidate the stepwise formation of the aminomethyl groups and identify any potential side products. researchgate.net

    Advanced Computational Modeling for Predictive Design

    Advanced computational modeling techniques are becoming indispensable tools for the predictive design of molecules with tailored properties. mdpi.com Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a variety of molecular properties for this compound and its analogs, thereby guiding experimental efforts. researchgate.net

    Computational modeling can be applied to:

    Predict Reactivity: Calculate parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.

    Simulate Spectroscopic Properties: Predict IR, NMR, and UV-Vis spectra to aid in the identification and characterization of new compounds.

    Model Polymerization Processes: Simulate the growth of polymer chains and predict the properties of the resulting materials, such as their mechanical strength and thermal stability.

    By screening virtual libraries of analogs, computational modeling can prioritize the synthesis of the most promising candidates, saving significant time and resources.

    Table 2: Key Computational Parameters and Their Significance for this compound

    Computational ParameterSignificance
    HOMO-LUMO GapIndicator of chemical reactivity and kinetic stability.
    Electrostatic PotentialVisualizes charge distribution and predicts sites for intermolecular interactions.
    Bond Dissociation EnergiesPredicts the thermal stability of the molecule and its derivatives.

    Exploration of Sustainable Synthesis and Application Pathways

    Developing sustainable and environmentally friendly methods for the synthesis and application of this compound is a critical area of future research. rsc.org This involves the use of renewable feedstocks, greener solvents, and more efficient catalytic systems.

    Potential sustainable approaches include:

    Bio-based Feedstocks: Investigating the synthesis of this compound from lignin-derived phenols, which would reduce the reliance on petrochemical sources. researchgate.netaiche.orgfigshare.com

    Green Catalysis: Employing heterogeneous catalysts or biocatalysts to improve reaction efficiency and facilitate catalyst recycling. rsc.org

    Aqueous Synthesis: Developing synthetic routes that utilize water as a solvent, minimizing the use of volatile organic compounds. rsc.org

    In terms of applications, incorporating this compound into recyclable or biodegradable polymers would contribute to a more circular economy.

    Integration into Multifunctional Material Systems

    The unique trifunctional nature of this compound makes it an excellent candidate for integration into multifunctional material systems. diva-portal.orgresearchgate.net Its ability to participate in multiple chemical transformations allows for the creation of materials with complex architectures and tailored properties.

    Emerging applications in this area include:

    Self-Healing Polymers: The reversible bonds formed by the functional groups of this compound could be exploited to create polymers with intrinsic self-healing capabilities.

    Functional Coatings: Its ability to adhere to various substrates and its reactive sites for further functionalization make it a promising component for advanced coatings with properties such as corrosion resistance or antimicrobial activity.

    Metal-Organic Frameworks (MOFs) and Coordination Polymers: The amino and hydroxyl groups can act as ligands to coordinate with metal ions, leading to the formation of porous materials with applications in gas storage, separation, and catalysis. mdpi.com

    The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound as a versatile and valuable chemical building block for the development of advanced materials and sustainable technologies.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.